Cas no 84998-16-3 (Benzenamine, N-(1,3-dimethylbutyl)-2,6-dimethyl-)

Benzenamine, N-(1,3-dimethylbutyl)-2,6-dimethyl- structure
84998-16-3 structure
Product Name:Benzenamine, N-(1,3-dimethylbutyl)-2,6-dimethyl-
CAS No:84998-16-3
MF:C14H23N
MW:205.33912396431
CID:1830815
PubChem ID:86042664
Update Time:2025-04-21

Benzenamine, N-(1,3-dimethylbutyl)-2,6-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine, N-(1,3-dimethylbutyl)-2,6-dimethyl-
    • 84998-16-3
    • DTXSID101253445
    • N-(1,3-Dimethylbutyl)-2,6-dimethylbenzenamine
    • Inchi: 1S/C14H23N/c1-10(2)9-13(5)15-14-11(3)7-6-8-12(14)4/h6-8,10,13,15H,9H2,1-5H3
    • InChI Key: DVSLUGQBUBSEHU-UHFFFAOYSA-N
    • SMILES: N(C1C(C)=CC=CC=1C)C(C)CC(C)C

Computed Properties

  • Exact Mass: 205.183049738g/mol
  • Monoisotopic Mass: 205.183049738g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 166
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 12Ų
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